molecular formula C23H20N4O2S B2775154 Chembl4519940 CAS No. 1358561-59-7

Chembl4519940

Cat. No. B2775154
CAS RN: 1358561-59-7
M. Wt: 416.5
InChI Key: DARTZKWKQCCJJY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about its source or method of synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

Comprehensive Bioactivity Data for Drug Discovery

ChEMBL is an open data database, crucial for drug discovery, containing detailed information on bioactive compounds with drug-like properties. It provides extensive binding, functional, and ADMET data, manually abstracted and curated from primary literature. This wealth of information supports a wide array of chemical biology and drug-discovery research, making ChEMBL a vital resource for identifying potential therapeutic compounds and understanding their interactions with biological targets. The database's accessibility through web interfaces, data downloads, and web services facilitates extensive research applications in drug discovery processes (Gaulton et al., 2011).

Evolution and Expansion of ChEMBL

Over the years, ChEMBL has evolved to incorporate new sources of bioactivity data, including neglected disease screening and crop protection data, alongside improvements in data annotation and utility features. This expansion has significantly broadened its applicability beyond human health research, extending to fields such as crop protection. The database now offers more structured and comprehensive data, including clinical candidates' targets and indications, which enhances its utility for a broader spectrum of scientific inquiries (Gaulton et al., 2016).

Supporting Chemical Biology Research

ChEMBL's role in supporting chemical biology research is underscored by its collation of large-scale bioactivity datasets, facilitating the identification of chemical scaffolds and potential targets for phenotypic assays. By providing access to a vast array of bioactivity data, ChEMBL enables researchers to explore and deconvolute the interactions between chemical compounds and biological systems, aiding in the discovery of new therapeutic agents and understanding their mechanisms of action (Gaulton et al., 2015).

Facilitating Access to Drug Discovery Data

The recent updates to ChEMBL's web services have significantly streamlined the access to drug discovery data and utilities. By exposing more data and introducing new functionalities, these web services enable the development of applications and data processing workflows that are highly relevant to drug discovery and chemical biology research. This enhancement of programmatic access to ChEMBL data ensures that researchers can efficiently utilize the database for a wide range of scientific investigations, from target identification to the analysis of bioactive compound effects (Davies et al., 2015).

Mechanism of Action

If the compound is a bioactive molecule, such as a drug, its mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

11-[(3-methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-16-6-5-9-18(14-16)15-26-23(29)27-19-11-13-30-20(19)21(28)25(22(27)24-26)12-10-17-7-3-2-4-8-17/h2-9,11,13-14H,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARTZKWKQCCJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CCC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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